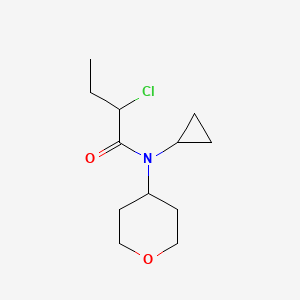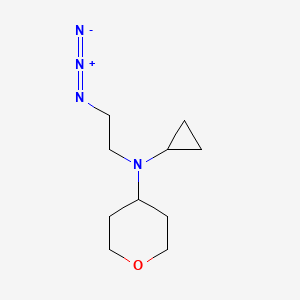
2-(2-Chlor-1,3-thiazol-5-yl)ethan-1-amin-hydrochlorid
Übersicht
Beschreibung
The compound “2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a chlorine atom and an ethan-1-amine group attached to the thiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring, which is aromatic and thus provides stability. The chlorine atom is likely to be electronegative, pulling electron density towards itself, and the ethan-1-amine group could potentially form hydrogen bonds .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic or nucleophilic substitution, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. This compound, for example, is likely to be polar due to the presence of the chlorine atom and the amine group .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt und mehrere wissenschaftliche Forschungsanwendungen für Verbindungen im Zusammenhang mit Thiazolen gefunden, die eine Kernstruktur mit „2-(2-Chlor-1,3-thiazol-5-yl)ethan-1-amin-hydrochlorid“ teilen. Im Folgenden finden Sie einige potenzielle Anwendungen, die in verschiedene Bereiche kategorisiert sind:
Arzneimittelforschung
Thiazole wurden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten eingesetzt. Sie können in Verbindungen integriert werden, die signifikante analgetische und entzündungshemmende Aktivitäten zeigen .
Organische Synthese
In der organischen Synthese dienen Thiazole als Bausteine für die Herstellung komplexerer Moleküle. Sie können in verschiedene Derivate mit potenzieller antifungaler Aktivität umgewandelt werden .
Chemische Biologie
In der chemischen Biologie können Thiazole mit biologischen Makromolekülen interagieren, biologische Prozesse beeinflussen und möglicherweise zu neuen therapeutischen Ansätzen führen .
Fluoreszenzbildgebung
Einige Thiazolderivate können aufgrund ihrer Fähigkeit, beim Anregen Licht auszustrahlen, als fluoreszierende Marker für die Bildgebung in der biologischen Forschung verwendet werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, contributing to their broad spectrum of activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Biochemische Analyse
Biochemical Properties
2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile compound in biochemical assays. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. Additionally, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can bind to specific protein targets, altering their conformation and function .
Cellular Effects
The effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while still exerting its biochemical and cellular effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function. The distribution of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with specific proteins or lipids. The subcellular localization of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can influence its biochemical properties and interactions, thereby modulating its overall cellular effects .
Eigenschaften
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S.ClH/c6-5-8-3-4(9-5)1-2-7;/h3H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMQOOLKBSARDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)



